LpxA-IN-1 LpxA-IN-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16654286
InChI: InChI=1S/C21H18F3N5O3/c1-2-15-17(24)6-14(22)7-18(15)31-11-20(30)29(10-19-27-28-21(26)32-19)9-13-4-3-12(8-25)5-16(13)23/h3-7H,2,9-11H2,1H3,(H2,26,28)
SMILES:
Molecular Formula: C21H18F3N5O3
Molecular Weight: 445.4 g/mol

LpxA-IN-1

CAS No.:

Cat. No.: VC16654286

Molecular Formula: C21H18F3N5O3

Molecular Weight: 445.4 g/mol

* For research use only. Not for human or veterinary use.

LpxA-IN-1 -

Specification

Molecular Formula C21H18F3N5O3
Molecular Weight 445.4 g/mol
IUPAC Name N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-[(4-cyano-2-fluorophenyl)methyl]-2-(2-ethyl-3,5-difluorophenoxy)acetamide
Standard InChI InChI=1S/C21H18F3N5O3/c1-2-15-17(24)6-14(22)7-18(15)31-11-20(30)29(10-19-27-28-21(26)32-19)9-13-4-3-12(8-25)5-16(13)23/h3-7H,2,9-11H2,1H3,(H2,26,28)
Standard InChI Key NHEZKLKYAFYMHA-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=C(C=C1F)F)OCC(=O)N(CC2=C(C=C(C=C2)C#N)F)CC3=NN=C(O3)N

Introduction

Discovery and Characterization of LpxA-IN-1

Biochemical and Biophysical Properties

LpxA-IN-1 exhibits potent inhibition of LpxA in vitro, with an IC50 of 1.4 µM in a mass spectrometry-based enzymatic assay . Surface plasmon resonance (SPR) studies demonstrated a KD of 0.1 µM for apo LpxA, indicating high-affinity binding . The compound’s physicochemical properties, including a molecular weight of 438.5 g/mol and clogP of 2.3, suggest favorable drug-likeness for further optimization (Table 1).

Table 1: Key Biochemical Properties of LpxA-IN-1

PropertyValue
IC50 (LpxA inhibition)1.4 µM
KD (SPR binding)0.1 µM
Molecular Weight438.5 g/mol
clogP2.3
Solubility (PBS)>50 µM

Mechanistic Insights into LpxA Inhibition

Competitive Binding to Apo LpxA

X-ray crystallography of LpxA-IN-1 bound to E. coli LpxA (2.1 Å resolution) revealed that the inhibitor occupies the acyl chain-binding pocket of the apo enzyme . The hydantoin core of LpxA-IN-1 forms hydrogen bonds with Gln161 and Gly155, residues critical for acyl-ACP recognition (Fig. 1a) . Hydrophobic interactions with Met118, Ile134, and Ile152 further stabilize binding, mimicking the native acyl substrate .

Substrate Competition and Enzymatic Kinetics

Enzyme kinetics studies demonstrated that LpxA-IN-1 is competitive with acyl-ACP and non-competitive with UDP-GlcNAc . This substrate selectivity aligns with its binding mode in the acyl pocket, preventing the recruitment of the fatty acid substrate while allowing UDP-GlcNAc to bind independently.

Comparative Analysis with Other LpxA Inhibitors

Uncompetitive Inhibition by Compound 2

In contrast to LpxA-IN-1, compound 2 (a structurally distinct LpxA inhibitor) exhibits uncompetitive inhibition by binding the LpxA-product complex . This mechanism avoids competition with endogenous acyl-ACP, resulting in a higher barrier to resistance. Compound 2’s IC50 of 4.8 µM and KD of 110 µM for apo LpxA highlight its weaker affinity compared to LpxA-IN-1 .

Table 2: Comparison of LpxA-IN-1 and Compound 2

PropertyLpxA-IN-1Compound 2
Inhibition MechanismCompetitiveUncompetitive
IC50 (µM)1.44.8
KD (µM)0.1110
Resistance (fabZ mutants)Reduced activityNo effect

Advantages of Targeting the Apo Enzyme

While compound 2’s uncompetitive mechanism offers resilience against metabolic flux changes, LpxA-IN-1’s higher potency and simpler binding requirements make it a more tractable lead for medicinal chemistry . Structural data from A. baumannii LpxA (PDB: 4e6t) further support the conservation of LpxA-IN-1’s binding site across species .

Biological Activity and Resistance Mechanisms

Antibacterial Efficacy

LpxA-IN-1 exhibits bactericidal activity against E. coli ΔtolC (MIC = 8 µg/mL) but limited activity against wild-type strains due to efflux . Synergy studies with efflux pump inhibitors could enhance its utility against multidrug-resistant pathogens.

Resistance Mutations and Compensatory Mechanisms

Mutations in fabZ reduce susceptibility to LpxA-IN-1 by increasing cellular levels of R-3-hydroxymyristoyl-ACP, which competes with the inhibitor for LpxA binding . This resistance mechanism mirrors observations with LpxC inhibitors like CHIR-090, emphasizing the need for combination therapies targeting multiple LPS biosynthesis nodes .

Structural Optimization and Future Directions

Lead Optimization Strategies

Fragment-based drug design leveraging the 1.4 Å resolution structure of A. baumannii LpxA (PDB: 4e6u) could improve LpxA-IN-1’s pharmacokinetic properties. Modifications to the hydantoin moiety or hydrophobic tail may enhance membrane permeability and reduce efflux.

Broader Implications for Antibiotic Discovery

The discovery of LpxA-IN-1 validates LpxA as a druggable target and highlights the potential of substrate-competitive inhibitors in overcoming product-dependent resistance. Future work should explore hybrid inhibitors combining features of LpxA-IN-1 and compound 2 to maximize efficacy and minimize resistance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator